Home > Products > Screening Compounds P10492 > DOTA-[Tyr3]-Octreotide Acid
DOTA-[Tyr3]-Octreotide Acid -

DOTA-[Tyr3]-Octreotide Acid

Catalog Number: EVT-14888693
CAS Number:
Molecular Formula: C67H94N14O21S2
Molecular Weight: 1495.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DOTA-[Tyr3]-Octreotide Acid is a synthetic peptide derivative of octreotide, which is a somatostatin analogue. This compound is characterized by the incorporation of the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) at the tyrosine position (Tyr3) of the octreotide sequence. DOTA-[Tyr3]-Octreotide Acid is primarily used in nuclear medicine for targeted imaging and therapy of neuroendocrine tumors due to its high affinity for somatostatin receptors.

Source

The compound is synthesized in laboratories and utilized in various clinical and research settings. It has been extensively studied for its ability to bind to somatostatin receptors, particularly subtype 2, which are overexpressed in certain tumors. The synthesis and optimization of DOTA-[Tyr3]-Octreotide Acid have been documented in several publications, highlighting its potential in radiopharmaceutical applications .

Classification

DOTA-[Tyr3]-Octreotide Acid falls under the classification of peptide-based radiopharmaceuticals. It combines the properties of a peptide hormone with those of a metal-chelating agent, allowing for the attachment of radioactive isotopes for diagnostic imaging or therapeutic purposes.

Synthesis Analysis

The synthesis of DOTA-[Tyr3]-Octreotide Acid involves several key methods:

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to form the peptide chain. The process typically employs a resin-bound strategy where each amino acid is added in a stepwise manner.
  2. Coupling Reaction: The DOTA moiety is usually introduced through a coupling reaction involving protected forms of both DOTA and the octreotide peptide. Common coupling reagents include O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and diisopropylethylamine .
  3. Deprotection and Purification: After synthesis, protecting groups are removed using trifluoroacetic acid, followed by purification techniques such as high-performance liquid chromatography to isolate the desired product with high purity .
  4. Radiolabeling: The synthesized DOTA-[Tyr3]-Octreotide can be radiolabeled with isotopes such as indium-111 or gallium-68 for imaging purposes. This typically involves heating the compound in the presence of the radioactive isotope under controlled conditions .
Molecular Structure Analysis

DOTA-[Tyr3]-Octreotide Acid consists of a cyclic structure formed by eight amino acids, incorporating a DOTA chelator at the third position where tyrosine resides. The molecular formula can be represented as C62H86N16O13S2 with a molecular weight approximately equal to 1421.55 g/mol.

The structural representation includes:

  • Peptide Backbone: Composed of amino acids including cysteine residues that form disulfide bonds.
  • DOTA Chelator: Provides coordination sites for metal ions essential for radiolabeling.
Chemical Reactions Analysis

DOTA-[Tyr3]-Octreotide Acid participates in various chemical reactions primarily related to its labeling and binding properties:

  1. Metal Coordination: The DOTA moiety forms stable complexes with metal ions such as gallium-68 or indium-111 through coordination bonds.
  2. Binding Affinity: In biological systems, DOTA-[Tyr3]-Octreotide Acid demonstrates high binding affinity to somatostatin receptors, facilitating its use in targeted imaging and therapy .
Mechanism of Action

The mechanism of action for DOTA-[Tyr3]-Octreotide Acid involves:

  1. Receptor Binding: The compound binds specifically to somatostatin receptors on tumor cells, particularly subtype 2, leading to internalization of the receptor-ligand complex.
  2. Signal Transduction: Upon binding, it activates intracellular pathways that can inhibit cell proliferation and induce apoptosis in neuroendocrine tumor cells.
  3. Imaging and Therapy: When radiolabeled, it enables visualization of tumors via positron emission tomography or single-photon emission computed tomography imaging modalities .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water at physiological pH.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Optimal pH for radiolabeling is around 5–6.

Relevant data from studies indicate that radiochemical purity exceeds 95% following synthesis and purification processes .

Applications

DOTA-[Tyr3]-Octreotide Acid has significant applications in:

  1. Diagnostic Imaging: Used in positron emission tomography scans for detecting neuroendocrine tumors.
  2. Therapeutic Applications: Potential use in targeted radionuclide therapy for treating cancers expressing somatostatin receptors.
  3. Research Tool: Employed in studies investigating somatostatin receptor biology and developing novel therapeutic agents .
Synthesis and Radiolabeling Methodologies

Optimization of Small-Scale Synthesis Protocols for DOTA-[Tyr3]-Octreotide Conjugates

The efficient small-scale synthesis of DOTA-[Tyr3]-octreotide (also termed DOTA-TOC) is critical for producing research-grade quantities of this peptide-chelator conjugate. The process involves solid-phase peptide synthesis (SPPS) followed by site-specific conjugation of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator. Key optimizations include:

  • Selective Protection Strategies: Using tert-butyloxycarbonyl (BOC) protection on the ε-amino group of Lys⁵ during SPPS prevents unwanted side reactions. This allows exclusive DOTA conjugation to the N-terminal DPhe¹ residue after peptide chain assembly [1] [7].
  • Coupling Reagents: The tri-t-butyl ester form of DOTA is activated using O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) with diisopropylethylamine (DIPEA) in polar aprotic solvents (N,N-dimethylformamide or N-methyl-2-pyrrolidinone). This achieves >95% conjugation efficiency and minimizes racemization [2] [6].
  • Deprotection and Purification: Final deprotection uses trifluoroacetic acid (TFA) to remove BOC groups and cleave the peptide from the resin. Reverse-phase HPLC purification yields DOTA-TOC with >95% purity (confirmed by HPLC-MS) and molecular weight verification (1421.64 Da) [7].

Table 1: Optimization Parameters for DOTA-TOC Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
Coupling ReagentHATU/DIPEA60 ± 5% final yield
SolventN-Methyl-2-pyrrolidinone (NMP)Minimizes epimerization
DOTA FormTri-t-butyl esterEnhances solubility/reactivity
PurificationSemi-preparative HPLC (C18 column)>95% purity

These refinements enable consistent small-scale production (~1 mg batches) suitable for preclinical studies and radiopharmaceutical development [6] [7].

Chelator Modification Strategies for Enhanced Radiometal Binding Efficiency

DOTA’s macrocyclic structure provides an 8-coordinate binding pocket ideal for stable complexation of diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹¹¹In) and therapeutic (e.g., ⁹⁰Y, ¹⁷⁷Lu) radiometals. Modifications focus on optimizing binding kinetics and stability:

  • Pre-organization of the Chelator: DOTA’s cyclen ring adopts a pre-organized square antiprismatic geometry that matches the ionic radii of lanthanides (e.g., ¹⁷⁷Lu³⁺) and group 3 metals (e.g., ⁹⁰Y³⁺). This minimizes reorganization energy during complexation, accelerating radiolabeling [3] [9].
  • Radiolabeling Conditions: Efficient complexation requires:
  • pH Control: Ammonium acetate buffer (pH 5.0) prevents radiometal hydrolysis.
  • Temperature: Heating to 95°C for 20–30 minutes achieves >98% incorporation for ¹¹¹In/⁹⁰Y, while ⁶⁸Ga labeling succeeds at 95°C in 5–10 minutes due to faster kinetics [2] [9].
  • Molar Ratios: A 1:1.2 peptide-to-radiometal ratio ensures high radiochemical purity (>95%) with minimal free isotope [9].
  • Stability Enhancements: The four acetate arms of DOTA form rigid, thermodynamically stable complexes (log K ~23–25 for Lu³⁺/Y³⁺) and resist transmetalation in vivo. This prevents off-target release of radiometals [3] [5].

Clinically, these optimizations enable high tumor-to-background ratios in neuroendocrine tumor imaging. For example, ⁶⁸Ga-DOTA-TOC PET shows 97% sensitivity in lesion detection, outperforming conventional ¹¹¹In-octreotide scintigraphy [9].

Scalability Challenges in Solid-Phase Peptide Synthesis for DOTA-Peptide Conjugates

Scaling SPPS for DOTA-[Tyr3]-octreotide faces several barriers that impact yield and cost-effectiveness:

  • Resin Loading Capacity: Low substitution resins (0.1–0.3 mmol/g) are used to avoid chain aggregation during synthesis of the cyclic octapeptide structure (DPhe-Cys-Tyr-DTrp-Lys-Thr-Cys-Thr-ol). However, this limits batch sizes and increases solvent consumption [6] [8].
  • Cyclization Efficiency: The disulfide bridge (Cys²–Cys⁷) requires oxidative folding post-cleavage. Achieving >95% correct folding necessitates dilute peptide concentrations (<1 mg/mL), complicating large-scale production [7] [8].
  • DOTA Conjugation Bottlenecks: Coupling bulky DOTA to the N-terminus demands excess reagent (3–5 eq) and extended reaction times (24–48 h). Purification requires repeated HPLC runs due to the hydrophilicity of unconjugated DOTA, reducing throughput [2] [6].
  • Purification Challenges: Separating DOTA-TOC from:
  • Unreacted peptide isoforms
  • Incompletely deprotected intermediates
  • Metal contaminantsrequires gradient elution on costly preparative HPLC systems [8].

Table 2: Scalability Challenges in SPPS of DOTA-TOC

Synthesis StageChallengeMitigation Strategy
Peptide AssemblyAggregation of hydrophobic sequencesMicrowave-assisted SPPS
Disulfide FormationIncorrect folding/oligomerizationGlutathione redox buffer, <1 mg/mL
DOTA ConjugationLow reaction kinetics with DOTAHATU activation, 2–3 eq excess DOTA
Final PurificationCo-elution of DOTA derivativesIon-pair RP-HPLC (TFA/acetonitrile)

Despite innovations like microwave-assisted SPPS, gram-scale production remains resource-intensive. This underscores a need for continuous-flow or hybrid liquid/solid-phase approaches [8].

Properties

Product Name

DOTA-[Tyr3]-Octreotide Acid

IUPAC Name

acetic acid;2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid

Molecular Formula

C67H94N14O21S2

Molecular Weight

1495.7 g/mol

InChI

InChI=1S/C65H90N14O19S2.C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);1H3,(H,3,4)

InChI Key

MGIRFLMPSDEBOD-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.